molecular formula C18H20N4O2 B2790847 2-(3,5-dimethylisoxazol-4-yl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 2034291-43-3

2-(3,5-dimethylisoxazol-4-yl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No. B2790847
CAS RN: 2034291-43-3
M. Wt: 324.384
InChI Key: YLFMQGHWZRTTJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-dimethylisoxazol-4-yl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide, commonly known as DIPA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DIPA belongs to the class of isoxazole compounds and is known to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of DIPA is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of certain enzymes and receptors in the body. DIPA has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory prostaglandins. It also acts on the GABAergic system, which is involved in the regulation of neuronal excitability, thereby exhibiting anticonvulsant activity.
Biochemical and Physiological Effects:
DIPA has been found to exhibit a wide range of biochemical and physiological effects in preclinical studies. It has been shown to possess potent anti-inflammatory, analgesic, and anticonvulsant activities. DIPA also exhibits potent antioxidant and neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using DIPA in lab experiments include its potent pharmacological effects, ease of synthesis, and low toxicity. However, the limitations of using DIPA in lab experiments include its limited solubility in aqueous solutions and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on DIPA. One potential area of research is the development of DIPA derivatives with enhanced pharmacological properties. Another potential area of research is the investigation of the potential therapeutic applications of DIPA in various disease conditions, including neurodegenerative diseases, cancer, and pain management. Additionally, further research is needed to fully understand the mechanism of action of DIPA and its potential interactions with other drugs.

Synthesis Methods

The synthesis of DIPA involves the reaction of 3,5-dimethylisoxazole-4-carboxylic acid with 2-(4-phenyl-1H-pyrazol-1-yl)ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using chromatographic techniques to obtain pure DIPA.

Scientific Research Applications

DIPA has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to exhibit significant anti-inflammatory, analgesic, and anticonvulsant activities in preclinical studies. DIPA has also been shown to possess potent antioxidant and neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-phenylpyrazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-13-17(14(2)24-21-13)10-18(23)19-8-9-22-12-16(11-20-22)15-6-4-3-5-7-15/h3-7,11-12H,8-10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFMQGHWZRTTJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCCN2C=C(C=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-dimethylisoxazol-4-yl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide

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